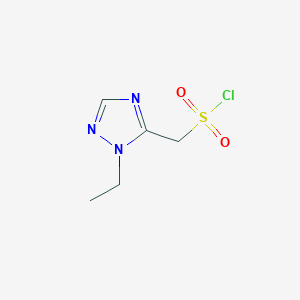![molecular formula C21H31N3O4 B13215473 1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13215473.png)
1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a piperazine ring with an isopropyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine and piperazine intermediates separately, followed by coupling these intermediates under specific reaction conditions.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperidine ring.
Synthesis of Piperazine Intermediate: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane. The isopropyl group can be introduced through alkylation reactions.
Coupling Reaction: The final step involves coupling the piperidine and piperazine intermediates. This can be achieved through a nucleophilic substitution reaction, where the benzyloxycarbonyl group is introduced using a suitable reagent such as benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its unique structure.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and piperazine rings can interact with biological targets through hydrogen bonding and hydrophobic interactions. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: This compound features a similar benzyloxycarbonyl group but with different substituents on the piperazine ring.
tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar piperidine and piperazine structure but with different protecting groups.
Uniqueness
1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the benzyloxycarbonyl and isopropyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C21H31N3O4/c1-16(2)22-8-10-23(11-9-22)19-12-18(20(25)26)13-24(14-19)21(27)28-15-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,25,26) |
InChI Key |
FJIZNOKRRQTMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


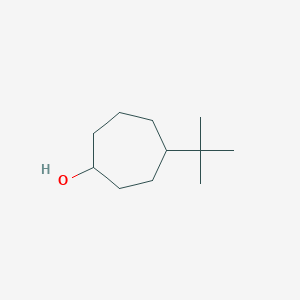
![3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B13215402.png)
![3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol](/img/structure/B13215409.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)
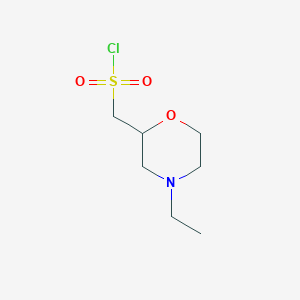

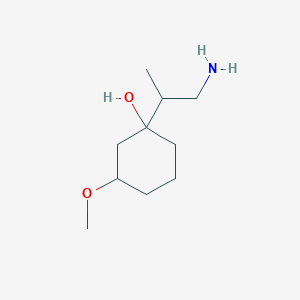
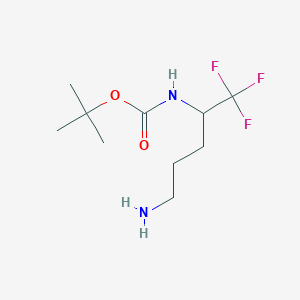
![5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13215459.png)
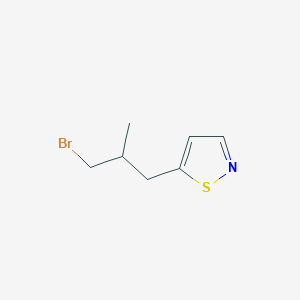
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
![2-[(4-Ethylcyclohexyl)amino]butan-1-ol](/img/structure/B13215468.png)
